

Introduction: Contextualizing Aripiprazole Impurity D

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Compound of Interest

Compound Name: 2-Deschloro Aripiprazole

CAS No.: 203395-82-8

Cat. No.: B143581

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Aripiprazole is a widely prescribed atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1] During its synthesis and storage, various related substances or impurities can form. The control and characterization of these impurities are paramount in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.

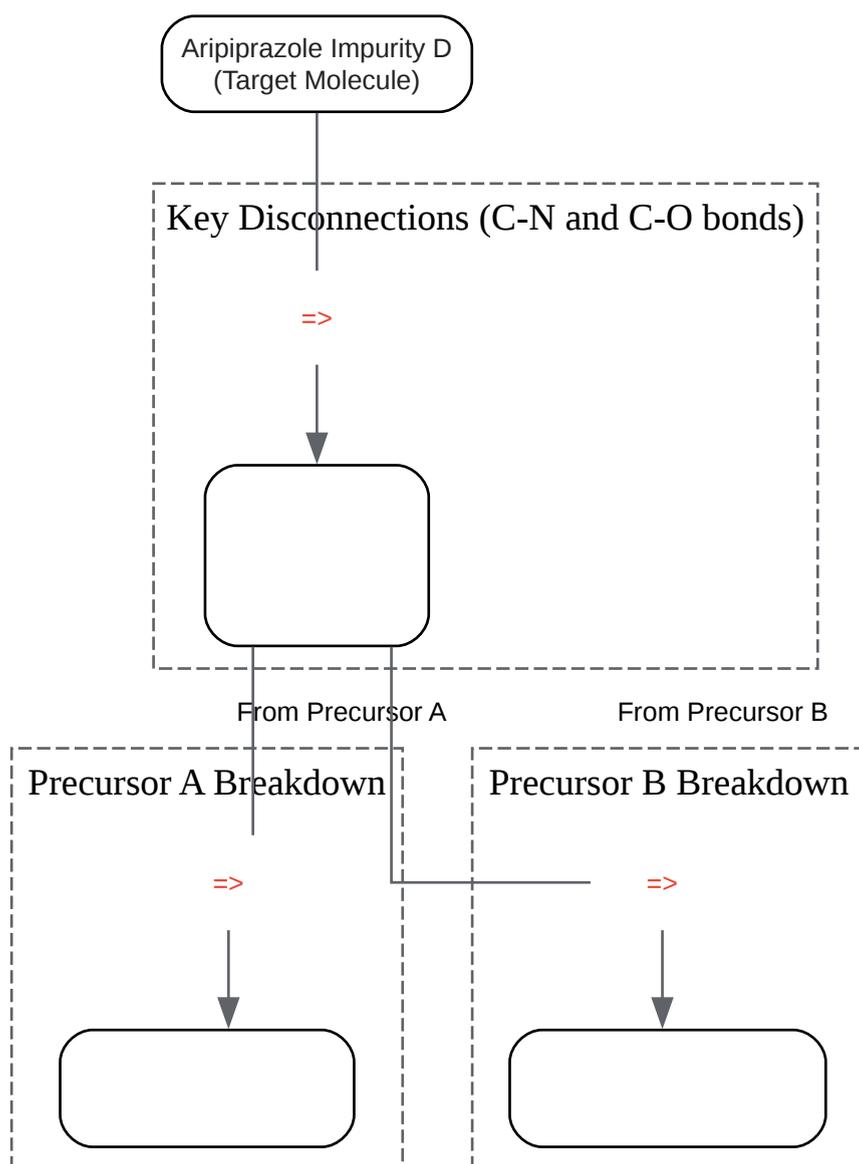
Aripiprazole Impurity D, chemically known as 7-[4-[4-(3-Chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one (CAS No. 203395-82-8), is a significant process-related impurity.[2][3][4] It is structurally analogous to Aripiprazole but lacks the chlorine atom at the 2-position of the phenylpiperazine ring, earning it the alternative name "2-Dechloro Aripiprazole".[3][4] Its presence typically arises from a key starting material variant, 1-(3-chlorophenyl)piperazine, reacting in place of 1-(2,3-dichlorophenyl)piperazine during the final coupling step of the Aripiprazole synthesis.[5][6]

This guide provides a comprehensive overview of the synthetic pathway to Aripiprazole Impurity D. It is intended for researchers, process chemists, and quality control professionals in the pharmaceutical industry. The document details the retrosynthetic logic, the synthesis of key precursors, the final convergent synthesis, and the analytical characterization of the target molecule.

Retrosynthetic Analysis

A retrosynthetic approach to Aripiprazole Impurity D logically disconnects the molecule at its most synthetically accessible bonds. The ether linkage and the piperazine nitrogen-carbon bond are the most apparent points for disconnection. This strategy breaks the target molecule down into two primary precursors: a substituted quinolinone moiety and an arylpiperazine moiety.

The core reaction is a nucleophilic substitution (N-alkylation), where the secondary amine of the piperazine ring displaces a leaving group on the butoxy side chain of the quinolinone fragment.



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Figure 1: Retrosynthetic analysis of Aripiprazole Impurity D.

This analysis identifies three key starting materials:

- 7-hydroxy-3,4-dihydroquinolin-2(1H)-one
- 1,4-dibromobutane
- 1-(3-chlorophenyl)piperazine (which itself is synthesized from 3-chloroaniline)

Synthesis of Precursors

The successful synthesis of Aripiprazole Impurity D hinges on the efficient preparation of its high-purity precursors.

Precursor A: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (BBHQ)

This intermediate provides the core quinolinone structure and the four-carbon linker with a reactive leaving group. It is synthesized via a Williamson ether synthesis.

Reaction Scheme: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) + 1,4-dibromobutane → 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (BBHQ)

Causality and Experimental Choices:

- Reagents: 7-HQ is the nucleophile, and 1,4-dibromobutane is the electrophile. A significant excess of 1,4-dibromobutane is crucial to minimize the formation of the dimer impurity, where a second molecule of 7-HQ displaces the bromine on the product (BBHQ).[7]
- Base: A base such as potassium carbonate (K_2CO_3) is required to deprotonate the phenolic hydroxyl group of 7-HQ, activating it as a more potent nucleophile.[5]
- Solvent: The reaction can be run in water or a polar aprotic solvent like acetonitrile.[5][7] Water offers a cost-effective and environmentally benign option, while acetonitrile can provide better solubility for the reactants.[5]

Detailed Experimental Protocol:[5][7]

- To a reaction vessel, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq), potassium carbonate (1.5 eq), and water.
- Add a significant molar excess of 1,4-dibromobutane (3.0-5.0 eq).
- Heat the mixture to reflux (approx. 100 °C) and maintain for 3-5 hours, monitoring the reaction progress by TLC or HPLC.
- After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
- Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the residue by silica gel column chromatography (eluting with dichloromethane) followed by recrystallization from an ethanol/hexane mixture to obtain pure 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone as a white solid.[7]

Precursor B: Synthesis of 1-(3-chlorophenyl)piperazine

This arylpiperazine is the defining component of Impurity D. It is commonly synthesized by the cyclization of 3-chloroaniline with bis(2-chloroethyl)amine.

Reaction Scheme: 3-chloroaniline + Bis(2-chloroethyl)amine hydrochloride → 1-(3-chlorophenyl)piperazine

Causality and Experimental Choices:

- Mechanism: This reaction proceeds via a double N-alkylation of the aniline nitrogen onto the two chloroethyl groups, followed by cyclization to form the piperazine ring.
- Reagents: 3-chloroaniline is the starting aromatic amine.[3][8] Bis(2-chloroethyl)amine hydrochloride is a stable and commercially available source of the C₂H₄Cl electrophile.[8]

- Solvent: A high-boiling aromatic solvent like xylene or toluene is typically used to achieve the necessary reaction temperatures for cyclization.[8][9]
- Alternative Method (Buchwald-Hartwig Amination): Modern synthetic chemistry offers a more versatile route via palladium-catalyzed Buchwald-Hartwig amination.[10][11] This method couples piperazine (or N-Boc-piperazine) directly with an aryl halide like 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene.[12] This approach offers broader substrate scope and often proceeds under milder conditions but requires expensive catalysts and ligands.[10]

Detailed Experimental Protocol (Cyclization Method):[8][9]

- Combine 3-chloroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq) in a reaction vessel containing xylene.
- Heat the mixture to reflux (approx. 140 °C) and maintain for 24-48 hours. Monitor the reaction's completion via HPLC.
- Cool the reaction mixture to room temperature and adjust the pH to 6-7 with an aqueous base (e.g., aqueous ammonia).
- Extract the product into an organic solvent like ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield crude 1-(3-chlorophenyl)piperazine, which can be purified further by distillation or by converting it to its hydrochloride salt and recrystallizing.

Final Convergent Synthesis of Aripiprazole Impurity

D

The final step is a convergent N-alkylation reaction that couples the two previously synthesized precursors.

Figure 2: Final coupling reaction for the synthesis of Aripiprazole Impurity D.

Causality and Experimental Choices:

- **Mechanism:** The reaction is a classic bimolecular nucleophilic substitution (SN2). The secondary amine of the piperazine ring acts as the nucleophile, attacking the terminal carbon of the butoxy chain and displacing the bromide leaving group.
- **Base:** An acid scavenger, such as triethylamine or potassium carbonate, is essential to neutralize the HBr formed during the reaction, preventing the protonation of the piperazine nucleophile.^{[5][7]}
- **Catalyst:** Sodium iodide (NaI) is often added in catalytic amounts. The iodide ion displaces the bromide on the alkyl chain in a Finkelstein reaction. The resulting alkyl iodide is more reactive towards nucleophilic attack than the starting alkyl bromide, thus accelerating the reaction.^[7]
- **Solvent:** Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are ideal as they effectively solvate the cations while leaving the nucleophile relatively free, enhancing reaction rates.^[5]

Detailed Experimental Protocol:^{[5][7]}

- Suspend 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (Precursor A, 1.0 eq) and sodium iodide (0.1 eq) in acetonitrile.
- Heat the suspension to reflux for approximately 30 minutes.
- Add triethylamine (1.5 eq) followed by 1-(3-chlorophenyl)piperazine (Precursor B, 1.1 eq) to the mixture.
- Continue refluxing for 3-4 hours, monitoring the reaction by HPLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and filter to remove any precipitated salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude solid by recrystallization from ethanol or by column chromatography to yield pure Aripiprazole Impurity D.

Purification and Characterization

Ensuring the identity and purity of the synthesized impurity is critical for its use as a reference standard.

Purification:

- Recrystallization: This is the most common method for purifying the final solid product, typically using a solvent like ethanol.
- Column Chromatography: For removing closely related impurities, silica gel chromatography can be employed.

Characterization: The identity and purity of Aripiprazole Impurity D are confirmed using a combination of spectroscopic and chromatographic techniques.

Technique	Purpose	Expected Results
HPLC	Purity assessment and separation from related substances.	A single major peak with purity >95% under a validated gradient method (e.g., C18 column, mobile phase of buffered water/acetonitrile or methanol).[8][12]
Mass Spectrometry (MS)	Confirmation of molecular weight.	The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 413.94 g/mol (for $C_{23}H_{28}ClN_3O_2$).[2][3]
1H -NMR	Structural elucidation and confirmation.	The proton NMR spectrum will show characteristic signals for the aromatic protons on both the quinolinone and chlorophenyl rings, the aliphatic protons of the butoxy chain and piperazine ring, and the dihydroquinolinone structure.[3]
Infrared (IR) Spectroscopy	Identification of key functional groups.	The IR spectrum should confirm the presence of the amide C=O stretch (around 1680 cm^{-1}), N-H stretch (around 3200 cm^{-1}), C-O-C ether linkage, and aromatic C-H bonds.[3]

A Certificate of Analysis for a commercially available standard of Aripiprazole Impurity D confirms a purity of 96.54% by HPLC and confirms the structure by Mass and IR spectroscopy.

Conclusion

The synthesis of Aripiprazole Impurity D is a logical, multi-step process that mirrors the synthesis of Aripiprazole itself. The key distinction lies in the use of 1-(3-chlorophenyl)piperazine as a starting material. The synthesis is achieved through a convergent N-alkylation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with the aforementioned arylpiperazine. A thorough understanding of the reaction mechanisms, the role of each reagent, and potential side reactions is essential for the successful and efficient synthesis of this important pharmaceutical impurity. Robust analytical methods, particularly HPLC, are indispensable for controlling the purity of the intermediates and the final product, ensuring its suitability as a reference standard for quality control in drug manufacturing.

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